molecular formula C11H9FN2O2 B1330541 2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]- CAS No. 18364-64-2

2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]-

Cat. No.: B1330541
CAS No.: 18364-64-2
M. Wt: 220.2 g/mol
InChI Key: NXCZTGPRXDAUDZ-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]- (also known as 6-FMP or 4-fluoromethyl-2,4-dioxo-pyrimidine-1-carboxylic acid) is a synthetic molecule that has been used in a variety of scientific research applications. It is a member of the pyrimidine family of compounds, which are known for their ability to form hydrogen bonds and to interact with other molecules. 6-FMP has been studied for its potential use in drug development and in the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of fluoroalkylated pyrimidine derivatives, including those similar to the compound , have been extensively studied. For instance, Krištafor et al. (2009) detailed the synthesis and structural confirmation of C-6 substituted fluoroalkenyl 2,4-dimethoxypyrimidine derivatives, demonstrating the potential of such compounds for further chemical manipulation and study (Krištafor et al., 2009).

Medicinal Chemistry Applications

While explicitly excluding drug usage and side effects, it's notable that pyrimidinedione derivatives have been explored for their antiviral properties, particularly against HIV-1 and HIV-2. Buckheit et al. (2007) investigated the structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives as potent HIV inhibitors, highlighting the chemical modifications that contribute to their antiviral activity (Buckheit et al., 2007).

Molecular Docking and Drug Design

Research into pyrimidinedione derivatives also includes molecular docking studies to understand their interaction with biological targets. Gandhi et al. (2016) performed quantum chemical calculations and molecular docking studies on a pyrimidinedione compound to evaluate its potential in medicinal applications (Gandhi et al., 2016).

Novel Synthetic Pathways

The development of novel synthetic pathways for creating pyrimidinedione derivatives is another area of interest. Muralidharan et al. (2019) synthesized novel dihydropyrimidin-2-ol derivatives demonstrating the versatility of pyrimidine-based compounds in synthesizing agents with potential biological activities (Muralidharan et al., 2019).

Mechanism of Action

The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Future Directions

The future directions for this compound could involve further exploration of its potential as a neuroprotective and anti-neuroinflammatory agent . More research is needed to fully understand its mechanism of action and potential applications in medicine.

Properties

IUPAC Name

6-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c12-8-3-1-7(2-4-8)5-9-6-10(15)14-11(16)13-9/h1-4,6H,5H2,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCZTGPRXDAUDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=O)NC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60309263
Record name NSC211574
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60309263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18364-64-2
Record name NSC211574
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211574
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC211574
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60309263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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